ETHYL 3-{[2-(2,4-DICHLOROPHENOXY)ACETYL]AMINO}-3-(4-METHOXYPHENYL)PROPANOATE
Overview
Description
Ethyl 3-{[(2,4-dichlorophenoxy)acetyl]amino}-3-(4-methoxyphenyl)propanoate is a complex organic compound that belongs to the class of esters. Esters are known for their pleasant odors and are often used in perfumes and flavoring agents. This particular compound is characterized by the presence of both aromatic and aliphatic components, making it a versatile molecule in various chemical reactions and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ETHYL 3-{[2-(2,4-DICHLOROPHENOXY)ACETYL]AMINO}-3-(4-METHOXYPHENYL)PROPANOATE typically involves a multi-step process. One common method is the esterification reaction, where an alcohol reacts with a carboxylic acid in the presence of an acid catalyst. For this compound, the starting materials include 2,4-dichlorophenoxyacetic acid, 4-methoxyphenylamine, and ethyl propanoate. The reaction conditions often involve refluxing the mixture in an organic solvent such as toluene or dichloromethane, with a strong acid catalyst like sulfuric acid or hydrochloric acid.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of automated systems allows for precise control of reaction conditions, such as temperature, pressure, and reactant concentrations. Additionally, purification steps like distillation and recrystallization are employed to obtain the final product with high purity.
Chemical Reactions Analysis
Types of Reactions
Ethyl 3-{[(2,4-dichlorophenoxy)acetyl]amino}-3-(4-methoxyphenyl)propanoate undergoes various chemical reactions, including:
Oxidation: This reaction typically involves the use of oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of carboxylic acids or ketones.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride, resulting in the formation of alcohols or amines.
Substitution: Nucleophilic substitution reactions are common, where nucleophiles like hydroxide ions or amines replace the ester group, forming new compounds.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Sodium hydroxide in aqueous solution.
Major Products
The major products formed from these reactions include carboxylic acids, alcohols, amines, and substituted esters, depending on the specific reaction conditions and reagents used.
Scientific Research Applications
Ethyl 3-{[(2,4-dichlorophenoxy)acetyl]amino}-3-(4-methoxyphenyl)propanoate has a wide range of applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Research is ongoing to explore its potential as a drug candidate for various therapeutic applications.
Industry: It is used in the production of specialty chemicals and as a precursor for the synthesis of polymers and resins.
Mechanism of Action
The mechanism of action of ETHYL 3-{[2-(2,4-DICHLOROPHENOXY)ACETYL]AMINO}-3-(4-METHOXYPHENYL)PROPANOATE involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to a cascade of biochemical events. For example, it may inhibit the activity of certain enzymes involved in inflammatory pathways, thereby exerting anti-inflammatory effects.
Comparison with Similar Compounds
Similar Compounds
Ethyl 3-(4-methoxyphenyl)propanoate: Similar in structure but lacks the dichlorophenoxyacetyl group.
Ethyl 3-(benzyl-acetamino)propanoate: Contains a benzyl group instead of the dichlorophenoxy group.
Uniqueness
Ethyl 3-{[(2,4-dichlorophenoxy)acetyl]amino}-3-(4-methoxyphenyl)propanoate is unique due to the presence of both dichlorophenoxy and methoxyphenyl groups, which confer distinct chemical and biological properties. This combination of functional groups makes it a valuable compound for various applications, particularly in the development of new pharmaceuticals and agrochemicals.
Properties
IUPAC Name |
ethyl 3-[[2-(2,4-dichlorophenoxy)acetyl]amino]-3-(4-methoxyphenyl)propanoate | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H21Cl2NO5/c1-3-27-20(25)11-17(13-4-7-15(26-2)8-5-13)23-19(24)12-28-18-9-6-14(21)10-16(18)22/h4-10,17H,3,11-12H2,1-2H3,(H,23,24) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NDGLMVDFUKHXRF-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)CC(C1=CC=C(C=C1)OC)NC(=O)COC2=C(C=C(C=C2)Cl)Cl | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H21Cl2NO5 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
426.3 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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